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molecular formula C9H17NO B1630890 3-Ethylhexahydro-1-methyl-2H-azepin-2-one CAS No. 59891-41-7

3-Ethylhexahydro-1-methyl-2H-azepin-2-one

Cat. No. B1630890
M. Wt: 155.24 g/mol
InChI Key: TWJZVJYUCAHEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04296029

Procedure details

2,2,6,6-tetramethylpiperidine (8.48 g) was added dropwise with cooling and stirring under nitrogen to a solution of butyl lithium (0.05 mole) in hexane (31.25 ml) and tetrahydrofuran (15 ml). 3-Ethylhexahydro-1-methyl-2H-azepin-2-one (7.75 g) in dry tetrahydrofuran (20 ml) was added. On completion of this addition a further portion of butyl lithium (0.06 mole) in hexane (37.5 ml) was added with cooling. After ten minutes o-chloroanisole (8.54 g) was added dropwise in tetrahydrofuran (20 ml). The reaction was then stirred at ambient temperature for c.a. 20 hours. The reaction mixture was poured into water, and the tetrahydrofuran removed under reduced pressure. After acidifying with 5 M hydrochloric acid the mixture was extracted with toluene. Toluene extracts were washed with water, dried (MgSO4) and after removal of the solvent the product distilled affording 2.37 g, b.p. 150°-170° C. at 0.6 mm. Corrected by purity by g.l.c. assay, the yield of the title compound was 15.8%.
Quantity
8.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
31.25 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7.75 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.06 mol
Type
reactant
Reaction Step Five
Quantity
37.5 mL
Type
solvent
Reaction Step Five
Quantity
8.54 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[CH2:16]([CH:18]1[CH2:24][CH2:23][CH2:22][CH2:21][N:20]([CH3:25])[C:19]1=[O:26])[CH3:17].Cl[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[O:34][CH3:35]>CCCCCC.O1CCCC1.O>[CH2:16]([C:18]1([C:33]2[CH:32]=[CH:31][CH:30]=[C:29]([O:34][CH3:35])[CH:28]=2)[CH2:24][CH2:23][CH2:22][CH2:21][N:20]([CH3:25])[C:19]1=[O:26])[CH3:17]

Inputs

Step One
Name
Quantity
8.48 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
31.25 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7.75 g
Type
reactant
Smiles
C(C)C1C(N(CCCC1)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.06 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
37.5 mL
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
8.54 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at ambient temperature for c.a
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
WASH
Type
WASH
Details
Toluene extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after removal of the solvent the product
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
affording 2.37 g, b.p. 150°-170° C. at 0.6 mm

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(N(CCCC1)C)=O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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